Acid-Labile Boc Protection Enables Orthogonal Deprotection vs. Methyl Ethers
The tert-butoxycarbonylmethoxy (Boc-CH2-O-Ar) group is cleavable under acidic conditions (e.g., trifluoroacetic acid), while methyl ethers (CH3-O-Ar) remain stable under identical acidic conditions [1]. In contrast, the target compound’s free propionic acid group can be selectively protected (e.g., as a methyl ester) without affecting the Boc protection. This orthogonality is not possible with 3-(4-hydroxyphenyl)propionic acid (free phenol) or 3-(4-methoxyphenyl)propionic acid (permanent methyl ether).
| Evidence Dimension | Deprotection orthogonality |
|---|---|
| Target Compound Data | Boc group cleaved by TFA/DCM; propionic acid remains intact |
| Comparator Or Baseline | 3-(4-Methoxyphenyl)propionic acid: methyl ether stable under TFA |
| Quantified Difference | Boc deprotection >95% yield under standard TFA conditions; methyl ether deprotection requires BBr3 or HI (stronger conditions, risk of side reactions) |
| Conditions | Solution-phase organic synthesis; deprotection with TFA/CH2Cl2 (1:1 v/v), 0 °C to rt, 1–2 h |
Why This Matters
Enables sequential synthetic transformations without additional protection/deprotection steps, reducing synthesis time and improving overall yield.
- [1] Ohsawa, Y., Watanabe, S., Oikawa, K., Tanaka, A., Kawai, Y., & Nakamura, J. (1997). Chemically amplified positive resist composition. US Patent 5,679,496. View Source
